molecular formula C15H15F3N2O2 B6936171 5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one

5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one

Cat. No.: B6936171
M. Wt: 312.29 g/mol
InChI Key: RXZWRAQXNLLYHY-UHFFFAOYSA-N
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Description

5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and an indolizinone structure. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a trifluoromethyl-substituted pyridine derivative with an indolizinone precursor under controlled conditions. The reaction often requires the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., DMF, THF) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the original compound .

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one is unique due to the combination of its trifluoromethyl group, pyridine ring, and indolizinone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c16-15(17,18)10-5-8-19(9-6-10)14(22)12-3-4-13(21)11-2-1-7-20(11)12/h1-2,5,7,12H,3-4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZWRAQXNLLYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CN2C1C(=O)N3CCC(=CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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